molecular formula C8H12N2O2 B2809473 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole CAS No. 2060040-78-8

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole

Cat. No. B2809473
CAS RN: 2060040-78-8
M. Wt: 168.196
InChI Key: LIAAIOMJCMXDMY-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole with a 2-methyl-1,3-dioxolane group attached to it. Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a five-membered ring containing two nitrogen atoms (the imidazole), and a six-membered dioxolane ring with a methyl group attached . The exact structure would depend on the specific positions of these groups .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions and coordination to metal ions . The 2-methyl-1,3-dioxolane group could potentially be involved in reactions with electrophiles .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole rings are part of many biologically active molecules, including certain amino acids and nucleotides .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Imidazole derivatives are widely studied in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(11-4-5-12-8)6-7-9-2-3-10-7/h2-3H,4-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAAIOMJCMXDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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